molecular formula C14H13ClN2O3S B13869240 Methyl 5-amino-2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methylbenzoate

Methyl 5-amino-2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methylbenzoate

Cat. No.: B13869240
M. Wt: 324.8 g/mol
InChI Key: BOMDEAWACPUPMO-UHFFFAOYSA-N
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Description

  • Starting material: 4-methylbenzoyl chloride
  • Reagents: Ammonia (NH₃) or an amine
  • Conditions: Room temperature to moderate heating
  • Step 3: Attachment of the Thiophene Ring

    • Starting material: 5-chlorothiophene-2-carboxylic acid
    • Reagents: Coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC)
    • Conditions: Room temperature to moderate heating
  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of methyl 5-amino-2-[(5-chlorothiophene-2-carbonyl)amino]-4-methylbenzoate typically involves multi-step organic reactions. One common method starts with the preparation of the benzoate core, followed by the introduction of the amino and methyl groups. The thiophene ring is then attached through a carbonyl linkage.

    • Step 1: Preparation of the Benzoate Core

      • Starting material: 4-methylbenzoic acid
      • Reagents: Thionyl chloride (SOCl₂) to form the acid chloride
      • Conditions: Reflux in an inert atmosphere

    Chemical Reactions Analysis

    Types of Reactions

    Methyl 5-amino-2-[(5-chlorothiophene-2-carbonyl)amino]-4-methylbenzoate can undergo various chemical reactions, including:

      Oxidation: The amino group can be oxidized to form nitro derivatives.

      Reduction: The carbonyl group can be reduced to form alcohol derivatives.

      Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

      Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.

      Substitution: Sodium methoxide (NaOMe) or other nucleophiles under basic conditions.

    Major Products

      Oxidation: Nitro derivatives of the benzoate core.

      Reduction: Alcohol derivatives of the benzoate core.

      Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.

    Scientific Research Applications

    Methyl 5-amino-2-[(5-chlorothiophene-2-carbonyl)amino]-4-methylbenzoate has several scientific research applications:

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

      Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

      Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Mechanism of Action

    The mechanism of action of methyl 5-amino-2-[(5-chlorothiophene-2-carbonyl)amino]-4-methylbenzoate involves its interaction with specific molecular targets. The amino and carbonyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, enhancing the compound’s binding affinity.

    Comparison with Similar Compounds

    Similar Compounds

    • Methyl 5-amino-2-[(5-bromothiophene-2-carbonyl)amino]-4-methylbenzoate
    • Methyl 5-amino-2-[(5-fluorothiophene-2-carbonyl)amino]-4-methylbenzoate
    • Methyl 5-amino-2-[(5-iodothiophene-2-carbonyl)amino]-4-methylbenzoate

    Uniqueness

    Methyl 5-amino-2-[(5-chlorothiophene-2-carbonyl)amino]-4-methylbenzoate is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications where chlorine’s electronic effects are beneficial.

    Properties

    Molecular Formula

    C14H13ClN2O3S

    Molecular Weight

    324.8 g/mol

    IUPAC Name

    methyl 5-amino-2-[(5-chlorothiophene-2-carbonyl)amino]-4-methylbenzoate

    InChI

    InChI=1S/C14H13ClN2O3S/c1-7-5-10(8(6-9(7)16)14(19)20-2)17-13(18)11-3-4-12(15)21-11/h3-6H,16H2,1-2H3,(H,17,18)

    InChI Key

    BOMDEAWACPUPMO-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=C(C=C1N)C(=O)OC)NC(=O)C2=CC=C(S2)Cl

    Origin of Product

    United States

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